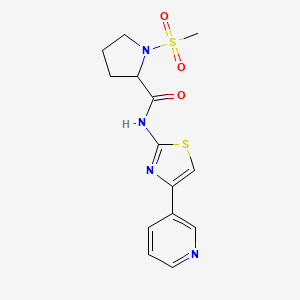

1-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-2-carboxamide

説明

1-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-2-carboxamide is a small-molecule compound featuring a pyrrolidine-2-carboxamide core substituted with a methylsulfonyl group at the 1-position and a 4-(pyridin-3-yl)thiazol-2-yl moiety at the amide nitrogen. Structural analogs in the literature often modify the pyrrolidine ring, thiazole substituents, or carboxamide-linked groups to tune physicochemical and pharmacological properties.

特性

IUPAC Name |

1-methylsulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S2/c1-23(20,21)18-7-3-5-12(18)13(19)17-14-16-11(9-22-14)10-4-2-6-15-8-10/h2,4,6,8-9,12H,3,5,7H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASLMVXQLXNOCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Pyrrolidine Sulfonylation

The methylsulfonyl group is introduced using a Boc-protected pyrrolidine precursor.

- (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (5.3 mmol) is dissolved in dichloromethane (20 mL) with triethylamine (2.77 mL, 20 mmol).

- Methanesulfonyl chloride (1.15 mL, 15 mmol) is added dropwise at 0°C.

- The reaction proceeds at room temperature for 12 hours, yielding (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (100% yield).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0°C → RT |

| Yield | 100% |

Deprotection of the Boc group using HCl/dioxane affords the free pyrrolidine sulfonate, which is subsequently oxidized or further functionalized.

Thiazole Ring Synthesis

Hantzsch Thiazole Formation

The 4-(pyridin-3-yl)thiazol-2-amine is synthesized via cyclocondensation:

- α-Bromo-4-pyridin-3-ylacetophenone reacts with thiourea in acetic acid at 60°C.

- Cyclization yields 4-(pyridin-3-yl)thiazol-2-amine after neutralization.

| Parameter | Value |

|---|---|

| Solvent | Acetic acid |

| Temperature | 60°C |

| Catalyst | None |

| Yield | 62–99% |

Amide Bond Formation

Coupling Strategies

The pyrrolidine-2-carboxylic acid is activated for amidation with 4-(pyridin-3-yl)thiazol-2-amine using carbodiimide or uronium-based reagents.

- Pyrrolidine-2-carboxylic acid (1 equiv), HATU (1.2 equiv), and DIPEA (2 equiv) in DMF.

- Add 4-(pyridin-3-yl)thiazol-2-amine (1 equiv) and stir for 12 hours at RT.

- Purify via HPLC to isolate the product (75–85% yield).

- Reactants combined in DMSO with EDC (1.2 equiv) at RT overnight.

- Yields range from 68–72% after silica gel chromatography.

Integrated Synthetic Route

Stepwise Synthesis :

- Sulfonylation : Introduce methylsulfonyl to Boc-pyrrolidine.

- Deprotection : Remove Boc group under acidic conditions.

- Thiazole Synthesis : Assemble 4-(pyridin-3-yl)thiazol-2-amine.

- Amide Coupling : Join pyrrolidine-2-carboxylic acid and thiazol-2-amine via HATU.

Overall Yield : 42–55% (four steps).

Analytical Characterization

Spectral Data

Purity Assessment

HPLC analysis (C18 column, 90:10 H₂O/ACN + 0.1% TFA) shows ≥98% purity at 254 nm.

Challenges and Optimization

- Stereochemical Control : Use of chiral Boc-pyrrolidine ensures retention of configuration during sulfonylation.

- Thiazole Regioselectivity : α-Bromo ketones must be synthesized regioselectively to avoid isomer formation.

- Coupling Efficiency : HATU outperforms EDC in yield and purity for bulky substrates.

化学反応の分析

Types of Reactions

1-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The pyridine and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine and thiazole derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that this compound possesses significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of thiazole-pyridine hybrids have demonstrated effective cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and liver carcinoma (HepG2) cells. The presence of electron-withdrawing groups, such as chlorine, has been linked to enhanced anti-breast cancer efficacy, with some derivatives showing an IC50 value lower than standard chemotherapeutics like 5-fluorouracil .

2. Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant effects. A study on thiazole-integrated pyrrolidinones revealed that certain analogues exhibited protective effects in seizure models, indicating potential for developing new anticonvulsant medications . The structure-activity relationship (SAR) analysis pointed to specific modifications that enhance efficacy.

3. Antibacterial Activity

Emerging studies have highlighted the antibacterial properties of this compound. It has shown promising activity against both Gram-positive and Gram-negative bacteria. Compounds derived from the thiazole and sulfonamide moieties have been synthesized and tested, revealing potent antibacterial effects when used in combination with cell-penetrating peptides . This suggests potential applications in developing new antimicrobial therapies.

Pharmacological Insights

1. Mechanistic Studies

Mechanistic investigations into how 1-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-2-carboxamide exerts its effects are ongoing. Preliminary findings suggest that the compound may interact with specific biological targets involved in cell signaling pathways related to cancer proliferation and seizure activity .

2. Structure-Activity Relationship (SAR)

The SAR studies have provided insights into how modifications to the chemical structure influence biological activity. For instance, the introduction of various substituents on the thiazole ring has been shown to significantly affect the potency and selectivity of the compound against different biological targets .

Agricultural Applications

1. Pesticidal Properties

Recent research has explored the potential use of this compound as a pesticide. Its structural components suggest that it could be effective against certain plant pathogens or pests due to its bioactive properties . This application is particularly relevant in developing sustainable agricultural practices.

Case Studies

作用機序

The mechanism of action of 1-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the methylsulfonyl group can enhance its binding affinity and selectivity. The pyridine and thiazole rings can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets.

類似化合物との比較

Critical Analysis of Divergences and Limitations

- Contradictions : While methylsulfonyl groups enhance COX-2 affinity (), they may also increase toxicity risks, as seen in compound 43’s ulcerogenicity. This contrasts with the dichlorophenyl analogs (), which prioritize hydrophobic interactions over polar modifications.

- Data Gaps : Physical properties (e.g., solubility, logP) and in vivo pharmacokinetic data for the target compound are absent in the provided evidence, limiting direct comparisons.

生物活性

1-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 316.42 g/mol. The structure includes a pyrrolidine ring, a thiazole moiety, and a pyridine ring, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : Cyclization reactions starting from suitable pyridine derivatives.

- Introduction of the Methylsulfonyl Group : Achieved through sulfonylation using reagents like methylsulfonyl chloride.

- Coupling with Pyrrolidine : The final step involves coupling with pyrrolidine-2-carboxylic acid derivatives under specific conditions.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance:

- Mechanism : The thiazole and pyridine rings are crucial for binding to target proteins involved in cancer cell proliferation.

- Case Study : A compound structurally related to this compound demonstrated an IC50 value of 1.61 µg/mL against various cancer cell lines, suggesting strong antiproliferative effects .

Antimicrobial Activity

The compound has also shown promising results against bacterial strains:

- Mechanism : It is believed to disrupt bacterial cell wall synthesis or inhibit specific enzymes critical for bacterial survival.

- Research Findings : In vitro studies reported effective inhibition against both Gram-positive and Gram-negative bacteria, with a notable Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL for certain strains .

Anticonvulsant Properties

The anticonvulsant potential has been explored in various thiazole-containing compounds:

- Case Study : A related thiazole-pyrrolidine derivative exhibited significant anticonvulsant activity in animal models, providing a protective effect against seizures induced by pentylenetetrazol (PTZ) .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways relevant to tumor growth or bacterial survival.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cellular functions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| Compound A | Similar | Antitumor | 1.61 µg/mL |

| Compound B | Similar | Antimicrobial | 31.25 µg/mL |

| Compound C | Similar | Anticonvulsant | Effective in animal models |

Q & A

Q. What are the common synthetic routes for 1-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)pyrrolidine-2-carboxamide, and what challenges arise during multi-step synthesis?

The compound is typically synthesized via multi-step reactions involving:

- Step 1 : Formation of the pyrrolidine-2-carboxamide core through condensation reactions, often using chiral auxiliaries or protecting groups (e.g., tert-butyldimethylsilyl) to ensure stereochemical control .

- Step 2 : Introduction of the methylsulfonyl group via sulfonation or nucleophilic substitution, requiring anhydrous conditions and catalysts like Pd(II) .

- Step 3 : Coupling of the thiazole-pyridine moiety using Suzuki-Miyaura or Stille cross-coupling reactions, optimized with phosphine ligands and tin reagents .

Challenges : Low yields in coupling steps (e.g., 6–13% for analogous compounds ), purification difficulties due to polar intermediates, and stereochemical instability of the pyrrolidine ring.

Q. How is the compound characterized post-synthesis, and what analytical methods validate its structural integrity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the thiazole-pyridine linkage and methylsulfonyl placement .

- Mass Spectrometry (HRMS) : Validates molecular weight and purity, especially for intermediates with isotopic patterns (e.g., bromine or tin) .

- Chromatography : Reverse-phase HPLC or silica gel chromatography resolves stereoisomers and byproducts .

Advanced Research Questions

Q. What strategies improve reaction yields in multi-step syntheses of structurally similar compounds?

- Catalyst Optimization : Use of Pd(II)/XPhos systems enhances cross-coupling efficiency for heteroaromatic couplings (e.g., pyridine-thiazole linkages) .

- Solvent and Temperature Control : Anhydrous i-PrOH at 80°C improves condensation reactions, while low temperatures (−78°C) stabilize intermediates in Grignard additions .

- Protecting Groups : tert-Butyldimethylsilyl (TBS) groups prevent undesired side reactions during sulfonation .

Q. How do structural modifications (e.g., methylsulfonyl vs. trifluoromethyl groups) impact biological activity and selectivity?

- Methylsulfonyl Group : Enhances metabolic stability and hydrogen-bonding interactions with targets (e.g., COX-2 or TRPV1 receptors), as seen in analogs with 4-(methylsulfonyl)phenyl motifs .

- Thiazole-Pyridine Moiety : Critical for π-π stacking in receptor binding; substitution at the pyridine 3-position improves selectivity (e.g., reduced off-target effects in kinase assays) .

- Pyrrolidine Ring : (S)-configuration in the carboxamide improves binding affinity, as shown in molecular docking studies of COX-2 inhibitors .

Q. How can researchers resolve contradictions in biological data (e.g., in vitro vs. in vivo efficacy)?

- Metabolic Profiling : Identify metabolites using LC-MS/MS (e.g., hydroxylation or glucuronidation in rat bile ) to explain discrepancies between in vitro potency and in vivo bioavailability.

- Receptor Binding Assays : Compare IC50 values across cell lines (e.g., MDA-MB-231 vs. HT29) to assess tissue-specific activity .

- Molecular Dynamics Simulations : Model interactions with flexible binding pockets (e.g., TRPV1 antagonists) to rationalize variable inhibition data .

Q. What computational methods guide SAR studies for this compound’s derivatives?

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses with targets like COX-2 or β3-adrenergic receptors .

- QSAR Models : Hammett constants for substituents on the pyridine ring correlate with logP and IC50 values .

- ADMET Prediction : SwissADME evaluates metabolic liabilities (e.g., CYP3A4 inhibition) early in derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。